molecular formula C7H3N3 B1590379 Pyridine-2,5-dicarbonitrile CAS No. 20730-07-8

Pyridine-2,5-dicarbonitrile

Cat. No. B1590379
CAS RN: 20730-07-8
M. Wt: 129.12 g/mol
InChI Key: YXHPFSCDWSLLRT-UHFFFAOYSA-N
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Description

Pyridine-2,5-dicarbonitrile is a heterocyclic dinitrile . It is used as an organic synthesis intermediate and pharmaceutical intermediate .


Synthesis Analysis

3,4-Diaminopyridine-2,5-dicarbonitrile was synthesized by the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide. The best yield of the target compound was achieved by heating the reaction mixture in N,N-dimethylformamide at 120 °C for 6 hours . Another synthesis method involves a sequential, one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines via a pseudo-four component reaction between 2,6-disubstituted benzaldehydes, malononitrile, and thiols .


Molecular Structure Analysis

The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, IR, UV spectroscopy, and mass-spectrometry .


Chemical Reactions Analysis

The most common method for the cyanation of these compounds has been the reaction of aryl halides with metal cyanides . In a number of cases, palladium or copper catalysis was successfully employed.

Scientific Research Applications

Organic Synthesis

Pyridine-2,5-dicarbonitrile is used as a precursor for the synthesis of 3,4-Diaminopyridine-2,5-dicarbonitrile . The reaction involves 2,5-dibromo-3,4-diaminopyridine with copper cyanide. The best yield of the target compound was achieved by heating the reaction mixture in N, N-dimethylformamide at 120 °C for 6 h .

Photovoltaic Materials

Pyridine derivatives, including Pyridine-2,5-dicarbonitrile, are of great interest as photovoltaic materials. They are used in the construction of various photovoltaic materials, i.e., organic solar cells (OSCs), organic light-emitting diodes (OLEDs), organic field effect transistors (OFETs) and others .

Synthesis of Biologically Active Compounds

The synthesis of the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold, the derivatives of which are widely used in the synthesis of biologically active compounds . The synthesis is based on two approaches to the target products, first, cyclocondensation of two malononitrile molecules with aromatic aldehydes and thiols (pseudo-4CR) and, second, three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols (3CR) .

Synthesis of Highly Functionalized Pyridine Compounds

3,4-Diaminopyridine-2,5-dicarbonitrile was synthesized by the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide . The best yield of the target compound was achieved by heating the reaction mixture in N,N-dimethylformamide at 120 °C for 6 h . The structure of the newly synthesized compound was established by means of elemental analysis, high resolution mass-spectrometry, 1 H, 13 C NMR, IR, UV spectroscopy and mass-spectrometry .

Synthesis of Bis-Tetrazoles and Pyridine-Based Tridentate Ligand

2,6-Pyridinedicarbonitrile may be used to synthesize bis-tetrazoles and pyridine-based tridentate ligand .

Synthesis of 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines

The synthesis of the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold, the derivatives of which are widely used in the synthesis of biologically active compounds . The synthesis is based on two approaches to the target products, first, cyclocondensation of two malononitrile molecules with aromatic aldehydes and thiols (pseudo-4CR) and, second, three-component cyclocondensation of malononitrile with 2-aryl

Safety And Hazards

While the specific safety data sheet for Pyridine-2,5-dicarbonitrile was not found, it’s important to handle all chemicals with care. Avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

properties

IUPAC Name

pyridine-2,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHPFSCDWSLLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482843
Record name 2,5-Dicyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2,5-dicarbonitrile

CAS RN

20730-07-8
Record name 2,5-Dicyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
35
Citations
H Abdel‐Ghany, AM El‐Sayed… - Journal of …, 2016 - Wiley Online Library
Under phase transfer catalysis conditions, 6‐amino‐4‐phenyl‐2‐thioxo‐1,2‐dihydropyridine‐3,5‐dicarbonitrile (1) was allowed to react with halo compounds, acrylonitrile, chloroacetyl …
Number of citations: 10 onlinelibrary.wiley.com
FA Attaby, AHH Elghandour, MA Ali… - … , Sulfur, and Silicon and …, 2007 - Taylor & Francis
Nicotinaldehyde 1 reacted with 2-cyanoethanethioamide 2to give 2-cyano-3-pyridin-3-ylprop-2-enethioamide 3, which reacted with a second mole of 2to give the corresponding 6′-…
Number of citations: 43 www.tandfonline.com
PA Koutentis, SS Michaelidou - Molbank, 2010 - mdpi.com
(Z)-2-(4-Chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile 1, when treated with either triphenylphosphine (4 equiv.) or polymer bound …
Number of citations: 1 www.mdpi.com
PA Koutentis, SS Michaelidou - Molbank, 2010 - mdpi.com
2-Amino-6-ethoxy-4-phenylpyridine-3, 5-dicarbonitrile 1 reacts with 4, 5-dichloro-1, 2, 3-dithiazolium chloride 2 in the presence of pyridine (2 equiv.) to afford (Z)-2-(4-chloro-5 H-1, 2, 3-…
Number of citations: 1 www.mdpi.com
SMH Sanad, AM Abdel‐Fattah… - Journal of …, 2019 - Wiley Online Library
Pyridine‐2(1H)‐thiones were prepared and reacted with several active halogenated reagents to afford novel thieno[2,3‐b]pyridines in excellent yields. Thieno[2,3‐b]pyridine‐2‐…
Number of citations: 29 onlinelibrary.wiley.com
MAM Gad‐Elkareem, MAA Elneairy… - Heteroatom …, 2007 - Wiley Online Library
6‐Aminopyridine‐2(1H)thiones 1 reacting with α‐halo‐compounds 2a–c afforded the alkylthiopyridine derivatives 3a–c which in turn cyclized to the corresponding thieno[2,3‐b]pyridine …
Number of citations: 18 onlinelibrary.wiley.com
DP Luogo - Journal of the Chemical Society, Perkin Transactions 1, 1996 - pubs.rsc.org
Photochemically induced reactions of pyridinedicarbonitriles and alkenes show an interesting dependence on solvent polarity. In non-polar solvents ipso-substitution of the cyano …
Number of citations: 0 pubs.rsc.org
MAA El‐Remaily, OM Elhady… - Journal of …, 2017 - Wiley Online Library
In an attempt to find a new class of antimicrobial agents , a series of pyridoxazepine, pyridothiazepine, triazepine, naphthyridine, pyridopyrimidine, and other related products containing …
Number of citations: 12 onlinelibrary.wiley.com
D Song, X Liu, S Khan, C Zhang, Y Guo - Fuel, 2022 - Elsevier
A simple method is proposed for the fabrication of nitrogen-rich macroporous covalent triazine frameworks bearing sulfonic acid-based ionic liquids (MNCTF-[C 3 pyr][OTf], C 3 = PrSO 3 …
Number of citations: 1 www.sciencedirect.com
FM Abdelrazek, FA Michael… - Int. J. Phys. Sci, 2007 - academicjournals.org
In the last few years we have been involved in a program aiming at the synthesis of heterocyclic compounds of expected biological activity to be used as biodegradable agrochemicals …
Number of citations: 13 academicjournals.org

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